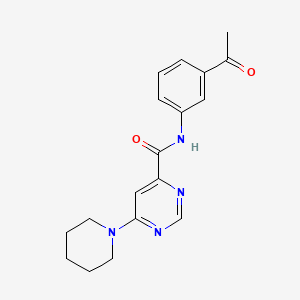

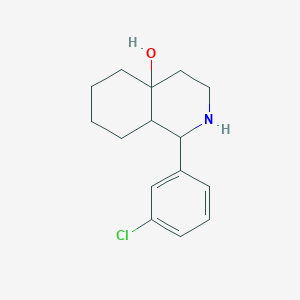

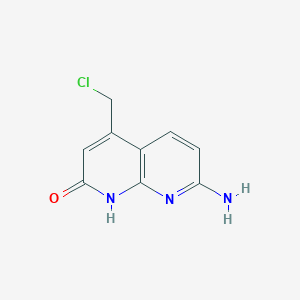

N-(3-acetylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-acetylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrimidine and piperidine rings, which are often found in pharmaceutical agents and have various biological activities.

Synthesis Analysis

The synthesis of related compounds involves the use of pyridine carboxamides and pyrimidine ligands. For instance, a novel 6-acetylpyridine-2-carboxylic acid was synthesized and used to produce a series of pyridine carboxamides and tert-carboximides through reactions with aromatic amines . Similarly, a new bidentate chelating pyrazolylpyrimidine ligand was synthesized and reacted with CuCl2 to form copper(II) complexes . These methods suggest that the synthesis of this compound could potentially involve similar strategies, such as the use of acetylpyridine derivatives and amidation reactions.

Molecular Structure Analysis

The molecular structure of related compounds includes pyrimidine and piperidine rings, which are known to form stable and complex structures. For example, the pyrazolylpyrimidine ligand synthesized in one of the studies forms bidentate chelating coordination modes with copper, resulting in various non-covalent interactions that contribute to the stability of the complexes . These findings suggest that the molecular structure of this compound would likely exhibit similar stability and potential for complex formation.

Chemical Reactions Analysis

The chemical reactions involving related compounds include Schiff base condensation and amidation reactions . Additionally, the formation of copper(II) complexes indicates the ability of these ligands to participate in coordination chemistry . These reactions are crucial for the synthesis and modification of the compounds, which could be relevant for the chemical manipulation of this compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed, the properties of related compounds can provide insights. For example, the small molecule inhibitors of PCSK9 mRNA translation mentioned in one study exhibited improved ADME (absorption, distribution, metabolism, and excretion) properties and in vitro safety profiles . The copper(II) complexes based on pyrazolylpyrimidine ligands demonstrated specific non-covalent interactions that could influence their physical properties, such as solubility and crystallinity . These aspects are important for the development of pharmaceutical agents and could be relevant for the compound .

Scientific Research Applications

Synthesis and Chemical Applications

- Asymmetric Synthesis of N-heterocycles: Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively used for the stereoselective synthesis of amines and their derivatives, including piperidines and pyrimidines. These compounds are crucial for developing natural products and therapeutically relevant compounds (Philip et al., 2020).

Biological and Medicinal Applications

Biological Significance of Pyrimidine Derivatives

Pyrimidine derivatives, including N-(3-acetylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, are vital for creating optical sensors due to their ability to form both coordination and hydrogen bonds. They also have a range of biological and medicinal applications, indicating their potential as exquisite sensing materials (Jindal & Kaur, 2021).

Dipeptidyl Peptidase IV Inhibitors

The serine exopeptidase DPP IV, which hydrolyzes incretin molecules, is a validated target for treating type 2 diabetes mellitus. Compounds including pyrimidine derivatives serve as inhibitors, highlighting their importance in developing antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives have been researched for their application in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing their utility beyond medicinal applications to include optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name |

N-(3-acetylphenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-13(23)14-6-5-7-15(10-14)21-18(24)16-11-17(20-12-19-16)22-8-3-2-4-9-22/h5-7,10-12H,2-4,8-9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWMRVUCALGCTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3001614.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)

![1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B3001622.png)

![[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid](/img/structure/B3001630.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea](/img/structure/B3001635.png)